3-Fluorobenzoic acid, 2-naphthyl ester
Description
Properties
Molecular Formula |
C17H11FO2 |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
naphthalen-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C17H11FO2/c18-15-7-3-6-14(10-15)17(19)20-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H |
InChI Key |
DMZDUEUTNJUCQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Oxidation of 3-Fluorobenzaldehyde
The most efficient route to 3-fluorobenzoic acid involves the oxidation of 3-fluorobenzaldehyde using a copper-cobalt catalyst system under an oxygen atmosphere. This method, reported in recent literature, achieves a 98% yield under optimized conditions. The reaction proceeds as follows:
Reaction conditions include a temperature of 70°C, 12-hour duration, and a catalyst loading of 0.3 mol% for both copper(II) acetate monohydrate and cobalt(II) acetate tetrahydrate. The aqueous-phase reaction minimizes byproduct formation, and the crude product is isolated via centrifugation and ultrasonic washing.
Table 1: Oxidation of 3-Fluorobenzaldehyde to 3-Fluorobenzoic Acid
Alternative Synthesis Routes
While less common, nitration and hydrolysis of fluorinated intermediates offer alternative pathways. For example, patents describe the nitration of 3-fluorobenzoic acid esters followed by hydrogenation to yield amino derivatives. However, these methods are more complex and less cost-effective for large-scale production.
Esterification to 3-Fluorobenzoic Acid, 2-Naphthyl Ester
Acid-Catalyzed Fischer Esterification
Traditional Fischer esterification involves refluxing 3-fluorobenzoic acid with 2-naphthol in the presence of concentrated sulfuric acid. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by 2-naphthol:
Typical conditions include refluxing at 110–120°C for 6–8 hours, though yields are moderate (60–75%) due to equilibrium limitations. Excess alcohol or acid removal via distillation improves conversion.
Phase-Transfer Catalyzed Alkylation
A more efficient method employs phase-transfer catalysis (PTC) to activate the carboxylic acid. In this approach, 3-fluorobenzoic acid is converted to its sodium salt, which reacts with 2-naphthyl bromide in a biphasic system (e.g., water and toluene) using Hostarex A327 as the catalyst. The reaction benefits from mild conditions (40–50°C, 4–6 hours) and achieves yields exceeding 85%:
Key advantages include reduced energy consumption and easier product separation.
Table 2: Comparison of Esterification Methods
Optimization and Purification Strategies
-
pH Control : Maintaining a pH of 7–8 during PTC ensures optimal reactivity of the carboxylate ion.
-
Additives : Diphenylmethane enhances phase separation, improving yield and purity.
-
Purification : Recrystallization from xylene or toluene removes unreacted starting materials and byproducts.
Comparative Analysis of Preparation Methods
The phase-transfer method outperforms traditional esterification in yield, reaction time, and scalability. However, acid-catalyzed routes remain relevant for small-scale synthesis due to lower catalyst costs. Industrial applications favor PTC for its energy efficiency and compatibility with continuous processes.
Q & A
Q. Minimizing side reactions :
- Control reaction temperature (<0°C for acyl chloride formation) to prevent decarboxylation.
- Use molecular sieves or anhydrous MgSO₄ to scavenge water .
- Monitor reaction progress via TLC or HPLC to isolate the ester before hydrolysis or dimerization occurs.
How can computational methods (e.g., DFT) predict the electronic and steric effects of fluorine substitution on the benzoic acid moiety in this compound?
Advanced Research Focus
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and extended basis sets (6-31G*) can model the electronic structure of 3-fluorobenzoic acid derivatives . Key steps:
Geometry optimization : Compare bond lengths and angles between fluorine-substituted and unsubstituted analogs to assess steric hindrance.
Electrostatic potential mapping : Identify electron-deficient regions (e.g., fluorine’s inductive effect) influencing reactivity in esterification or hydrogen bonding .
Frontier molecular orbital analysis : Predict reactivity trends by calculating HOMO-LUMO gaps and Fukui indices.
Validation : Cross-reference computational results with experimental spectroscopic data (e.g., IR, NMR) to resolve discrepancies in predicted vs. observed resonance shifts .
What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm ester linkage via downfield shifts of the carbonyl carbon (~165–170 ppm) and aromatic protons adjacent to fluorine (deshielding due to electronegativity) .
- FT-IR : Identify ester C=O stretch (~1740 cm⁻¹) and absence of free carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the benzoate moiety) .
Q. Advanced Validation :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H interactions with naphthyl protons) .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution-phase studies for biological assays .
How do competing intermolecular interactions (e.g., hydrogen bonding vs. π-π stacking) influence the solid-state stability of this compound?
Advanced Research Focus
X-ray studies of analogous esters reveal that packing efficiency is dictated by:
Hydrogen bonding : Carboxylic acid derivatives form C=O⋯H–O/N interactions (2.6–3.0 Å), stabilizing layered structures .
π-π stacking : The naphthyl group engages in face-to-face stacking (3.4–3.8 Å interplanar distance), competing with H-bonding .
Q. Methodology :
- Compare experimental unit cell parameters (from SCXRD) with DFT-optimized dimer geometries to identify dominant interactions.
- Thermogravimetric analysis (TGA) can correlate thermal stability with packing motifs .
What strategies resolve contradictions in reported biological activity data for fluorobenzoate esters, particularly regarding enzyme inhibition?
Advanced Research Focus
Discrepancies in bioactivity often arise from:
Impurity profiles : Trace acyl chloride or unreacted 2-naphthol may act as false positives. Use preparative HPLC (>95% purity) and LC-MS to validate samples .
Solvent effects : Activity in DMSO vs. aqueous buffers alters compound aggregation. Conduct solubility assays (e.g., shake-flask method) to define working concentrations .
Target selectivity : Fluorine’s electronegativity may non-specifically inhibit enzymes via halogen bonding. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
How can structure-activity relationship (SAR) studies optimize the bioactivity of fluorobenzoate-naphthyl esters?
Advanced Research Focus
SAR workflows involve:
Substituent variation : Synthesize analogs with substituents at the 4-position of the naphthyl group or additional fluorine atoms on the benzoate ring .
In silico docking : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina with flexible side-chain parameters .
Biological validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based) with computational binding scores to refine SAR models .
Key parameters : LogP (lipophilicity), polar surface area, and steric bulk at the ester linkage .
What are the challenges in analyzing trace degradation products of this ester under accelerated stability conditions?
Advanced Research Focus
Degradation pathways include hydrolysis (ester → carboxylic acid + naphthol) and photolytic cleavage. Analytical challenges:
Detection limits : Use UPLC-QTOF-MS to identify sub-1% degradation products .
Isolation of degradants : Employ preparative TLC or centrifugal partition chromatography .
Mechanistic studies : Conduct pH-dependent stability tests (pH 1–13) and monitor via ¹⁹F NMR for fluorine-specific shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
